

An In-Depth Technical Guide to the Physicochemical Characteristics of 1,3-Dibenzyloxyacetone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,3-Bis(benzyloxy)propan-2-one

Cat. No.: B1610077

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dibenzyloxyacetone, a key synthetic intermediate, holds significant importance in the realm of organic synthesis, particularly in the development of pharmaceutical agents. Its structure, featuring a central ketone flanked by two benzyloxy groups, provides a versatile scaffold for the construction of more complex molecules. Notably, it serves as a crucial precursor in the synthesis of acyclic nucleoside analogs, a class of compounds extensively investigated for their antiviral properties. This guide provides a comprehensive overview of the physicochemical characteristics of 1,3-dibenzyloxyacetone, its synthesis and purification, and its analytical characterization, offering valuable insights for researchers in drug discovery and development.

Physicochemical Properties

The physicochemical properties of 1,3-dibenzyloxyacetone are fundamental to its handling, reactivity, and application in synthetic protocols. While a dedicated CAS number for 1,3-dibenzyloxyacetone is not readily available in common databases, its identity is firmly established through its synthesis from and relationship to its precursor, 1,3-dibenzyloxy-2-propanol.

Table 1: Physicochemical Properties of 1,3-Dibenzyloxyacetone and its Precursor

Property	1,3-Dibenzyloxyacetone	1,3-Dibenzyloxy-2-propanol
Synonyms	1,3-Bis(benzyloxy)propan-2-one	1,3-Bis(benzyloxy)-2-propanol, 1,3-Di-O-benzylglycerol
CAS Number	Not readily available	6972-79-8[1][2][3]
Molecular Formula	C ₁₇ H ₁₈ O ₃	C ₁₇ H ₂₀ O ₃ [2]
Molecular Weight	270.32 g/mol	272.34 g/mol [1][2]
Physical State	Not explicitly documented; likely a solid or oil	Colorless to light yellow clear liquid[1][3]
Melting Point	Not available	Not applicable
Boiling Point	Not available	226-227 °C at 3 mmHg[1][2][4]
Density	Not available	1.103 g/mL at 20 °C[1][2][4]
Solubility	Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.	Insoluble in water; soluble in organic solvents.
Stability	Expected to be stable under standard conditions, but sensitive to strong oxidizing and reducing agents.	Heat sensitive; stable under recommended storage conditions (refrigerated)[1][3].

Synthesis and Purification

The primary route to 1,3-dibenzyloxyacetone involves the oxidation of its precursor, 1,3-dibenzyloxy-2-propanol. This transformation is a standard procedure in organic synthesis, where a secondary alcohol is converted to a ketone.

Synthesis of 1,3-Dibenzyloxy-2-propanol

A common method for the synthesis of the precursor alcohol involves the reaction of benzyl alcohol with epichlorohydrin in the presence of a base.

Experimental Protocol: Synthesis of 1,3-Dibenzyloxy-2-propanol

Materials:

- Benzyl alcohol
- Epichlorohydrin
- Sodium hydroxide (NaOH)
- Toluene
- Anhydrous sodium sulfate (Na_2SO_4)
- Water

Procedure:

- To a solution of benzyl alcohol, add a solution of sodium hydroxide in water over a period of 10 minutes.
- Cool the mixture to 25 °C.
- With vigorous stirring, add epichlorohydrin over 30 minutes.
- Continue to stir the mixture vigorously for 16 hours.
- Dilute the reaction mixture with water and extract with toluene (3 x 500 mL).
- Wash the combined toluene extracts with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield an oil.
- Purify the crude product by distillation to obtain 1,3-dibenzyloxy-2-propanol.

Oxidation to 1,3-Dibenzyloxyacetone

The oxidation of 1,3-dibenzyloxy-2-propanol to 1,3-dibenzyloxyacetone can be achieved using various oxidizing agents. A literature precedent for the synthesis of similar 1,3-

dihydroxyacetone derivatives suggests the use of dimethyl sulfoxide (DMSO) activated by an electrophilic agent, such as phosphorus pentoxide (P_2O_5), a variation of the Swern oxidation.[5]

Conceptual Experimental Protocol: Oxidation of 1,3-Dibenzyloxy-2-propanol

Materials:

- 1,3-Dibenzyloxy-2-propanol
- Dimethyl sulfoxide (DMSO)
- Phosphorus pentoxide (P_2O_5) or another suitable activating agent (e.g., oxalyl chloride, trifluoroacetic anhydride)
- Triethylamine (Et_3N) or another hindered base
- Dichloromethane (CH_2Cl_2) or a similar inert solvent
- Saturated aqueous sodium bicarbonate ($NaHCO_3$) solution
- Brine
- Anhydrous magnesium sulfate ($MgSO_4$)

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the activating agent (e.g., P_2O_5) in anhydrous dichloromethane at a low temperature (e.g., $-78^\circ C$).
- To this solution, add DMSO dropwise, maintaining the low temperature.
- Add a solution of 1,3-dibenzyloxy-2-propanol in dichloromethane to the activated DMSO mixture. Stir for a specified time to allow for the oxidation to complete.
- Add triethylamine to the reaction mixture to quench the reaction and neutralize the acidic byproducts.

- Allow the reaction to warm to room temperature.
- Wash the reaction mixture sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,3-dibenzyloxyacetone.

Purification

Purification of the synthesized 1,3-dibenzyloxyacetone is crucial to remove any unreacted starting material, reagents, and byproducts. A common and effective method for the purification of ketones is flash column chromatography.

Experimental Protocol: Purification of 1,3-Dibenzyloxyacetone

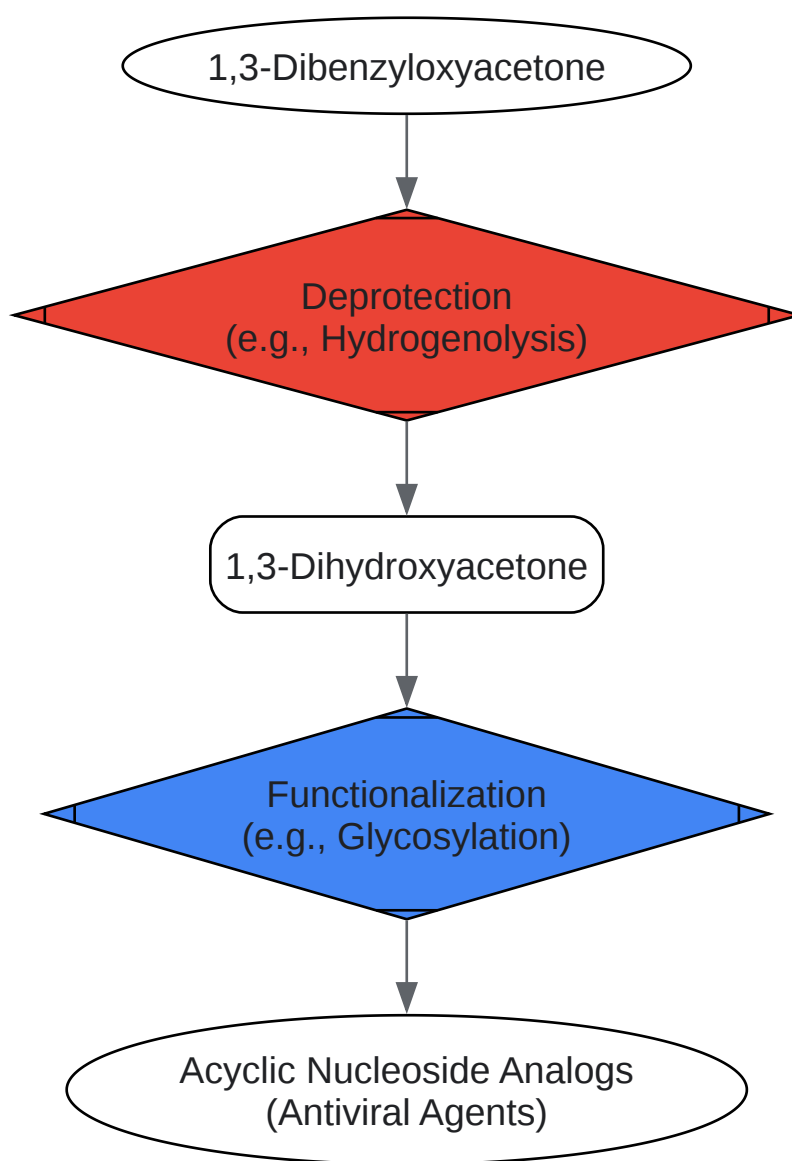
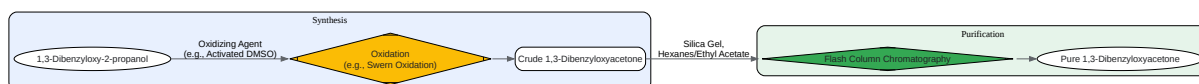
Materials:

- Crude 1,3-dibenzyloxyacetone
- Silica gel (230-400 mesh)
- Hexanes
- Ethyl acetate

Procedure:

- Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack it into a chromatography column.
- Dissolve the crude 1,3-dibenzyloxyacetone in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).
- Load the dissolved sample onto the top of the silica gel column.
- Elute the column with a solvent system of increasing polarity, starting with a low percentage of ethyl acetate in hexanes and gradually increasing the concentration of ethyl acetate.

- Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
- Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified 1,3-dibenzyloxyacetone.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. labproinc.com [labproinc.com]
- 2. 1,3-Bis(benzyloxy)propan-2-ol | C₁₇H₂₀O₃ | CID 247614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3-bis-(Benzyloxy)-2-propanol | CAS#:6972-79-8 | Chemsrce [chemsrc.com]
- 4. 1,3-BIS(BENZYLOXY)-2-PROPANOL | 6972-79-8 [chemicalbook.com]
- 5. Human Metabolome Database: ¹³C NMR Spectrum (1D, D₂O, experimental) (HMDB0001882) [hmdb.ca]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Physicochemical Characteristics of 1,3-Dibenzyloxyacetone]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1610077#physicochemical-characteristics-of-1-3-dibenzyloxyacetone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com